molecular formula C13H13N5O B2618176 Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034301-79-4

Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

カタログ番号 B2618176
CAS番号: 2034301-79-4
分子量: 255.281
InChIキー: NUEBSRDFPXLFPS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has demonstrated promising results in preclinical and clinical studies. The compound has been shown to be effective against EGFR mutations that are resistant to first- and second-generation EGFR inhibitors.

作用機序

Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone works by irreversibly binding to the mutant EGFR, resulting in inhibition of downstream signaling pathways and ultimately leading to cell death. The compound has been shown to be selective for mutant EGFR over wild-type EGFR, which reduces the risk of toxicity.
Biochemical and Physiological Effects
Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has been shown to have potent anti-tumor activity in preclinical studies. The compound has also been shown to have a favorable safety profile, with manageable adverse events in clinical trials. The most common adverse events associated with Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone include diarrhea, rash, and nausea.

実験室実験の利点と制限

Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has several advantages for lab experiments. The compound has high potency and selectivity for mutant EGFR, which makes it an ideal tool for studying EGFR signaling pathways. However, Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has some limitations for lab experiments. The compound is relatively expensive and may not be readily available in some laboratories.

将来の方向性

There are several future directions for Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone research. One direction is to explore the use of the compound in combination with other targeted therapies for the treatment of NSCLC. Another direction is to investigate the potential of Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone in other types of cancer with EGFR mutations. Additionally, further studies are needed to determine the long-term safety and efficacy of Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone in clinical settings.

合成法

The synthesis of Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves several steps. The first step involves the reaction of 4-chloro-3-nitropyridine with 2-(dimethylamino)ethylamine to form 4-(2-(dimethylamino)ethylamino)-3-nitropyridine. This intermediate is then reacted with 2,3-dihydro-1H-pyrido[4,3-b]pyrimidin-5-amine to form Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone. The compound is then purified and characterized using various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.

科学的研究の応用

Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has been extensively studied in preclinical and clinical studies for the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations. The compound has been shown to be effective against EGFR mutations that are resistant to first- and second-generation EGFR inhibitors, such as gefitinib and erlotinib. In clinical trials, Pyridin-3-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has demonstrated promising results in patients with EGFR T790M mutation-positive NSCLC.

特性

IUPAC Name

pyridin-3-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c19-12(10-3-1-4-14-7-10)18-8-11(9-18)17-13-15-5-2-6-16-13/h1-7,11H,8-9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEBSRDFPXLFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=CC=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。